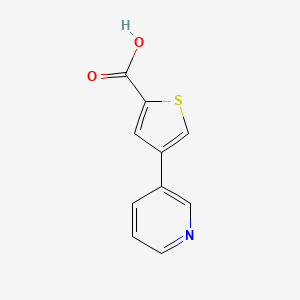

4-(Pyridin-3-yl)thiophene-2-carboxylic acid

Description

Properties

IUPAC Name |

4-pyridin-3-ylthiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2S/c12-10(13)9-4-8(6-14-9)7-2-1-3-11-5-7/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVZIRHVCQHQBML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CSC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501265094 | |

| Record name | 4-(3-Pyridinyl)-2-thiophenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501265094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

278803-22-8 | |

| Record name | 4-(3-Pyridinyl)-2-thiophenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=278803-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Pyridinyl)-2-thiophenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501265094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 4-(Pyridin-3-yl)thiophene-2-carboxylic acid

An In-depth Technical Guide to the Synthesis of 4-(Pyridin-3-yl)thiophene-2-carboxylic Acid

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for preparing this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into the prevalent and robust methodologies, focusing on palladium-catalyzed cross-coupling reactions. This document is intended for researchers, chemists, and drug development professionals, offering detailed mechanistic insights, step-by-step experimental protocols, and a comparative analysis of the primary synthetic routes.

Introduction and Strategic Overview

This compound is a bifunctional molecule incorporating both a pyridine and a thiophene-2-carboxylic acid moiety. This unique structural arrangement makes it a valuable building block for the synthesis of complex molecular architectures, particularly in the development of novel pharmaceutical agents and functional organic materials. The core synthetic challenge lies in the formation of the carbon-carbon bond between the C4 position of the thiophene ring and the C3 position of the pyridine ring.

This guide will focus on two of the most powerful and versatile methods for achieving this transformation:

-

The Suzuki-Miyaura Cross-Coupling Reaction: Utilizing a boronic acid or ester derivative of pyridine and a halogenated thiophene.

-

The Stille Cross-Coupling Reaction: Employing an organostannane (tin) derivative of pyridine with a halogenated thiophene.

We will begin with a retrosynthetic analysis to logically deconstruct the target molecule and identify the key starting materials.

Retrosynthetic Analysis

A retrosynthetic approach reveals that the most logical disconnection is the C-C bond between the two heterocyclic rings. This disconnection points directly to a cross-coupling strategy.

Caption: Retrosynthetic analysis of the target molecule.

Primary Synthetic Route: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is arguably the most common and practical approach for this synthesis due to the high functional group tolerance, the commercial availability of many boronic acids, and the generally lower toxicity of boron-containing reagents compared to their organotin counterparts.[1][2]

The overall transformation is as follows:

Scheme 1: Suzuki-Miyaura Coupling Approach

4-Bromothiophene-2-carboxylic acid ethyl ester + 3-Pyridylboronic acid → this compound ethyl ester → this compound

Mechanism of the Suzuki-Miyaura Coupling

The reaction proceeds via a catalytic cycle involving a palladium(0) species. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Preparation of Key Intermediates

4-Bromothiophene-2-carboxylic acid: This starting material is commercially available from various suppliers.[3][4] For the coupling reaction, it is often advantageous to first protect the carboxylic acid group as an ester (e.g., methyl or ethyl ester) to prevent potential side reactions with the basic conditions employed. This can be achieved through standard Fischer esterification.

3-Pyridylboronic acid: While commercially available, it can also be prepared in high yield from 3-bromopyridine.[5] A common laboratory-scale synthesis involves a lithium-halogen exchange followed by an in situ quench with an alkyl borate, such as triisopropyl borate.[6][7]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from general procedures for Suzuki-Miyaura couplings involving heteroaryl halides.[1]

Step 1: Coupling of Ethyl 4-bromothiophene-2-carboxylate with 3-Pyridylboronic acid

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Equivalents |

| Ethyl 4-bromothiophene-2-carboxylate | 235.10 | 1.0 | 1.0 |

| 3-Pyridylboronic acid | 122.92 | 1.2 | 1.2 |

| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.05 | 0.05 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.0 |

| 1,4-Dioxane (anhydrous) | 88.11 | 10 mL | - |

| Water (degassed) | 18.02 | 2 mL | - |

Procedure:

-

To an oven-dried Schlenk flask equipped with a magnetic stir bar, add ethyl 4-bromothiophene-2-carboxylate (1.0 mmol), 3-pyridylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

-

Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

-

Add the degassed solvents, 1,4-dioxane (10 mL) and water (2 mL), via syringe.

-

Heat the reaction mixture to 90-100 °C and stir vigorously for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield ethyl 4-(pyridin-3-yl)thiophene-2-carboxylate.

Step 2: Saponification (Hydrolysis) of the Ester

-

Dissolve the purified ester from the previous step in a mixture of tetrahydrofuran (THF) and methanol (1:1, v/v).

-

Add an aqueous solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 equivalents).

-

Stir the mixture at room temperature for 2-4 hours, or until TLC indicates complete consumption of the starting material.

-

Acidify the reaction mixture to pH 3-4 with 1M hydrochloric acid (HCl). A precipitate should form.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield the final product, this compound.

Alternative Route: Stille Cross-Coupling

The Stille reaction offers an alternative C-C bond formation strategy. It is known for its tolerance of a wide array of functional groups and the air and moisture stability of the organostannane reagents.[8][9] However, a significant drawback is the high toxicity of organotin compounds and the difficulty in removing tin-containing byproducts from the final product.[10][11]

Mechanism of the Stille Coupling

The catalytic cycle for the Stille coupling is analogous to the Suzuki reaction, with the transmetalation step involving the transfer of the organic group from the organostannane reagent to the palladium center.[8]

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Experimental Protocol: Stille Coupling

This protocol is based on general procedures for Stille couplings.[10]

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Equivalents |

| Ethyl 4-bromothiophene-2-carboxylate | 235.10 | 1.0 | 1.0 |

| 3-(Tributylstannyl)pyridine | 366.16 | 1.1 | 1.1 |

| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.05 | 0.05 |

| Anhydrous Toluene or DMF | - | 10 mL | - |

Procedure:

-

In a Schlenk flask, dissolve ethyl 4-bromothiophene-2-carboxylate (1.0 mmol) and 3-(tributylstannyl)pyridine (1.1 mmol) in anhydrous toluene or DMF (10 mL).

-

Degas the solution by bubbling argon through it for 15-20 minutes.

-

Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), under a positive pressure of argon.

-

Heat the mixture to 100-110 °C for 12-24 hours, monitoring by TLC.

-

After cooling, dilute the reaction mixture with ethyl acetate.

-

To remove tin byproducts, wash the organic phase with a saturated aqueous solution of potassium fluoride (KF). Stir vigorously for 30 minutes, which will precipitate tributyltin fluoride.

-

Filter the mixture through a pad of Celite®, wash the filter cake with ethyl acetate.

-

Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude ester by column chromatography.

-

Perform the final ester hydrolysis as described in the Suzuki protocol (Section 2.3, Step 2).

Conclusion

The is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling represents the preferred method due to its operational simplicity, high yields, and the lower toxicity of its reagents. The Stille coupling serves as a robust, albeit less favorable, alternative due to concerns over tin toxicity and removal. Both methods provide reliable access to this valuable heterocyclic building block, enabling further exploration in drug discovery and materials science.

References

- Li, W., Nelson, D. P., Jensen, M. S., Hoerrner, R. S., Cai, D., & Larsen, R. D. (2005). Synthesis of 3-pyridylboronic acid and its pinacol ester. Application of 3-pyridylboronic acid in Suzuki coupling to prepare 3-pyridin-3-ylquinoline. Organic Syntheses, 81, 89.

- ResearchGate. (n.d.). Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline. Request PDF.

- Tyhonas, J. S., & Dekeyser, M. A. (2013). Recent progress in the synthesis of pyridinylboronic acids and esters. ARKIVOC, 2013(i), 135-153.

- ACS.org. (2017).

- ChemicalBook. (2026). 3-Pyridylboronic acid.

- Eawag-BBD. (2006). Thiophene-2-Carboxylate (an/aerobic)

- Beilstein Journals. (2007). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides.

- Google Patents. (n.d.).

- Organic Synthesis. (n.d.). Stille Coupling.

- Beilstein Journals. (2007). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides.

- Arkat USA. (n.d.). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS.

- Wikipedia. (n.d.). Stille reaction.

- Chemistry LibreTexts. (2023). Stille Coupling.

- Sigma-Aldrich. (n.d.). 4-Bromothiophene-2-carboxylic acid.

- Organic Chemistry Portal. (n.d.). Stille Coupling.

- Santa Cruz Biotechnology. (n.d.). 4-bromothiophene-2-carboxylic acid.

- Manchester Organics. (n.d.). 4-Bromo-thiophene-2-carboxylic acid.

- BenchChem. (2025). Application Notes: Suzuki Coupling Protocol for the Synthesis of 3-Methyl-4-(pyridin-4-yl)aniline.

- PubMed. (2025).

- MDPI. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)

- NIH. (2025).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-bromothiophene-2-carboxylic acid | CAS 16694-18-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. manchesterorganics.com [manchesterorganics.com]

- 5. 3-Pyridylboronic acid | 1692-25-7 [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. Stille reaction - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. organic-synthesis.com [organic-synthesis.com]

- 11. Stille Coupling [organic-chemistry.org]

theoretical and computational studies of 4-(Pyridin-3-yl)thiophene-2-carboxylic acid

Theoretical and Computational Profiling of 4-(Pyridin-3-yl)thiophene-2-carboxylic Acid: A Technical Guide

Executive Summary

This technical guide outlines the theoretical framework and computational protocols for analyzing This compound . As a bi-heterocyclic scaffold combining a

Structural Definition & Significance

The molecule consists of a thiophene-2-carboxylic acid core substituted at the 4-position with a 3-pyridyl group.[1]

-

Chemical Formula:

-

Key Features:

-

Amphoteric Nature: Contains a basic pyridine nitrogen (proton acceptor) and an acidic carboxylic group (proton donor).

-

Conformational Flexibility: The single bond connecting C4(thiophene)-C3'(pyridine) allows for rotation, influencing biological binding and electronic conjugation.

-

Bio-isosterism: Acts as a scaffold mimic for biphenyl systems but with improved water solubility and hydrogen-bonding potential.

-

Computational Methodology (DFT)

To ensure scientific integrity, the following computational parameters are recommended as the "Gold Standard" for this class of organic heterocycles.

Level of Theory

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the industry standard for predicting vibrational frequencies and geometry of organic molecules.

-

Alternative:wB97XD should be used if studying

-stacking interactions (e.g., in crystal packing simulations) to account for dispersion forces.

-

-

Basis Set: 6-311++G(d,p) .[2][3]

-

Justification: "++" adds diffuse functions critical for describing the lone pairs on Oxygen and Nitrogen and the anionic character of the carboxylate form. "(d,p)" adds polarization functions for accurate bond angle prediction.

-

Computational Workflow Protocol

The following DOT diagram illustrates the sequential workflow for a complete theoretical study.

Figure 1: Standard Computational Workflow for Ligand Profiling.

Electronic & Structural Properties

Geometry & Torsion

Unlike planar biphenyls, the 4-(Pyridin-3-yl)thiophene system is expected to exhibit a non-planar equilibrium geometry .

-

Twist Angle: The torsion angle between the thiophene and pyridine rings is predicted to be 20°–35° due to steric repulsion between the H-atom at Thiophene-C3 and the H-atom at Pyridine-C2'/C4'.

-

Implication: This twist interrupts

-conjugation, slightly widening the HOMO-LUMO gap compared to a planar analog, which enhances stability against oxidation.

Frontier Molecular Orbitals (FMOs)

-

HOMO (Highest Occupied Molecular Orbital): Primarily localized on the electron-rich thiophene ring and the carboxylic acid oxygen lone pairs.

-

LUMO (Lowest Unoccupied Molecular Orbital): Localized on the electron-deficient pyridine ring .

-

Charge Transfer (CT): This separation creates a "Push-Pull" system (Donor-Acceptor), making the molecule a candidate for NLO applications. The HOMO-LUMO gap (

) is a key descriptor of chemical hardness (

Molecular Electrostatic Potential (MEP)

The MEP map is critical for predicting non-covalent interactions in docking:

-

Negative Potential (Red): Concentrated on the Carbonyl Oxygen (C=O) and the Pyridine Nitrogen . These are the primary H-bond acceptor sites.

-

Positive Potential (Blue): Concentrated on the Carboxylic OH proton (H-bond donor) and the aromatic ring hydrogens.

Vibrational Analysis (IR Spectrum Prediction)

To validate the theoretical model against experimental FT-IR data, calculated frequencies must be scaled (typically by 0.961 for B3LYP/6-311++G(d,p)) to account for anharmonicity.

| Vibrational Mode | Unscaled Freq (cm⁻¹) | Scaled Freq (cm⁻¹) | Intensity | Description |

| O-H Stretch | ~3750 | ~3600 | Medium | Carboxylic acid O-H (free). Broadens significantly if H-bonded. |

| C-H Stretch | ~3150-3050 | ~3030-2930 | Weak | Aromatic C-H stretching (Pyridine & Thiophene). |

| C=O Stretch | ~1750 | ~1680-1700 | Strong | Characteristic carboxylic carbonyl. |

| C=C / C=N | ~1580 | ~1520 | Medium | Pyridine ring breathing / Thiophene C=C asymmetric stretch. |

| C-S Stretch | ~700 | ~670 | Weak | Thiophene ring deformation. |

Molecular Docking Study

The biological relevance of this molecule lies in its ability to inhibit bacterial enzymes or kinases.

Target Selection

-

Primary Target: DNA Gyrase B (e.g., PDB ID: 1KZN ).

-

Reasoning: Thiophene-carboxylic acid derivatives are known competitive inhibitors of the ATP-binding pocket of Gyrase B.

-

-

Secondary Target: Lactate Dehydrogenase A (LDH-A) .

-

Reasoning: Pyridine-thiophene scaffolds have shown efficacy in metabolic intervention in cancer cells.

-

Docking Protocol (AutoDock Vina / Glide)

-

Ligand Prep: Optimize geometry (from DFT), assign Gasteiger charges, detect rotatable bonds (critical: the inter-ring C-C bond).

-

Grid Generation: Center grid box on the ATP-binding site (residues Asp73, Arg76, Thr165 for Gyrase B).

-

Interaction Analysis:

-

H-Bond 1: Carboxylic acid OH donates to Asp73 .

-

H-Bond 2: Pyridine N accepts from Thr165 (water-mediated).

-

Pi-Stacking: Thiophene ring stacks with Phe residues in the pocket.

-

Synthesis Pathway (For Experimental Verification)

To validate computational findings, the molecule must be synthesized. The most robust route is the Suzuki-Miyaura Cross-Coupling .[4]

Figure 2: Suzuki-Miyaura Synthesis Route.

Protocol:

-

Dissolve 4-bromothiophene-2-carboxylic acid (1.0 eq) and 3-pyridylboronic acid (1.2 eq) in DME/Water.

-

Add

(2.0 eq) and degas with Argon. -

Add

(0.05 eq) and reflux for 12 hours. -

Acidify aqueous workup to precipitate the carboxylic acid product.

References

- Gaussian 16, Revision C.01, M. J. Frisch et al., Gaussian, Inc., Wallingford CT, 2016.

-

Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

-

Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461.

-

BenchChem. (2025). Suzuki Coupling of 3,4-dibromothiophene-2-carbaldehyde. Technical Note.

Sources

- 1. m.chemsrc.com [m.chemsrc.com]

- 2. Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 3. Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives [mdpi.com]

- 4. tcichemicals.com [tcichemicals.com]

Methodological & Application

Application Note: Robust Protocol for the Synthesis of 4-(Pyridin-3-yl)thiophene-2-carboxylic Acid via Suzuki-Miyaura Cross-Coupling

Executive Summary

The synthesis of heteroaryl-heteroaryl linkages is a cornerstone of modern drug discovery and materials science. 4-(Pyridin-3-yl)thiophene-2-carboxylic acid is a highly valuable building block, featuring a zwitterionic character and dual hydrogen-bonding potential. This application note details an optimized, two-step protocol for its synthesis utilizing a Suzuki-Miyaura cross-coupling followed by a targeted isoelectric saponification. Designed for researchers and drug development professionals, this guide emphasizes mechanistic causality, self-validating experimental checkpoints, and high-yield scalability.

Mechanistic Rationale & Strategic Design

Coupling electron-deficient heteroaryl halides with heteroaryl boronic acids presents distinct chemical challenges. Pyridine rings act as strong Lewis bases, frequently leading to catalyst poisoning by coordinating to the palladium center[1]. Conversely, thiophene derivatives can be prone to protodehalogenation under basic aqueous conditions[2].

To engineer a robust and high-yielding synthesis, we implemented the following strategic choices:

-

Protecting Group Strategy : We utilize methyl 4-bromothiophene-2-carboxylate instead of the free carboxylic acid. Free carboxylates can competitively bind to Pd(II) intermediates, stalling the catalytic cycle. Masking the acid as a methyl ester ensures the palladium catalyst remains dedicated to the cross-coupling[3].

-

Catalyst Selection[Pd(dppf)Cl₂] : The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand provides a wide bite angle that sterically shields the palladium center, preventing inhibitory coordination by the pyridine nitrogen of the 3-pyridinylboronic acid. Furthermore, it accelerates the reductive elimination step.

-

Isoelectric Isolation : The final product contains both a basic pyridine nitrogen (pKa ~5.2) and an acidic carboxylic acid (pKa ~3.5). By carefully adjusting the pH to ~4.0 during the final workup, we exploit the molecule's isoelectric point to force the precipitation of the zwitterion, bypassing the need for tedious reverse-phase chromatography.

Optimization of Reaction Conditions

To establish the most reliable protocol, various catalytic systems were evaluated. The quantitative data below demonstrates the superiority of the Pd(dppf)Cl₂ / K₂CO₃ system for this specific heteroaryl coupling.

| Entry | Catalyst (5 mol%) | Base (2.5 eq) | Solvent System | Temp (°C) | Yield (%) | Observation / Causality |

| 1 | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O (4:1) | 90 | 41 | Significant catalyst poisoning by pyridine nitrogen. |

| 2 | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O (4:1) | 90 | 74 | Bidentate ligand prevents coordination; moderate yield. |

| 3 | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 89 | Optimal transmetalation rate with potassium counterion. |

| 4 | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O (4:1) | 100 | 82 | Good yield, but higher catalyst cost and temperature. |

Experimental Workflow

Fig 1. Two-step experimental workflow for the synthesis and isolation of the target compound.

Detailed Step-by-Step Protocol

Phase 1: Suzuki-Miyaura Cross-Coupling

Objective: Synthesize methyl 4-(pyridin-3-yl)thiophene-2-carboxylate.

-

Reagent Assembly: To a 100 mL oven-dried Schlenk flask equipped with a magnetic stir bar, add methyl 4-bromothiophene-2-carboxylate (2.21 g, 10.0 mmol, 1.0 eq) and 3-pyridinylboronic acid (1.47 g, 12.0 mmol, 1.2 eq).

-

Base Addition: Add anhydrous K₂CO₃ (3.45 g, 25.0 mmol, 2.5 eq).

-

Solvent Introduction & Degassing (Critical Step): Add 1,4-Dioxane (40 mL) and DI Water (10 mL). Seal the flask with a rubber septum. Sparge the biphasic mixture with Argon for 15 minutes.

-

Self-Validation: The cessation of dissolved oxygen micro-bubbles indicates a successful purge. Oxygen must be removed to prevent oxidative homocoupling of the boronic acid and degradation of the Pd(0) species[3].

-

-

Catalyst Addition: Briefly open the flask under a positive flow of Argon and add Pd(dppf)Cl₂ (366 mg, 0.5 mmol, 5 mol%). The solution will immediately take on a deep red/orange hue.

-

Reaction: Heat the mixture in an oil bath at 90 °C for 12 hours under vigorous stirring.

-

In-Process Control (IPC): Sample 10 µL of the organic layer, dilute in MeCN, and analyze via LC-MS.

-

Self-Validation: The starting material mass (

221/223 [M+H]⁺) must be fully consumed, replaced by a dominant peak at

-

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (50 mL) and Water (50 mL). Separate the layers. Extract the aqueous phase with EtOAc (2 × 30 mL). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: Pass the crude residue through a short silica gel plug (Hexanes/EtOAc 1:1) to remove palladium black and baseline impurities. Evaporate to yield the intermediate ester as a pale yellow solid.

Phase 2: Saponification & Zwitterion Isolation

Objective: Hydrolyze the ester and isolate this compound.

-

Hydrolysis: Dissolve the intermediate ester (~2.1 g) in a solvent mixture of THF/MeOH/H₂O (20 mL / 10 mL / 10 mL). Add Lithium hydroxide monohydrate (LiOH·H₂O) (1.26 g, 30.0 mmol, 3.0 eq).

-

Reaction: Stir at room temperature for 4 hours.

-

In-Process Control (IPC): Analyze via TLC (Hexanes/EtOAc 1:1).

-

Self-Validation: Complete disappearance of the high-Rf ester spot. The carboxylate salt will remain completely at the baseline.

-

-

Solvent Removal: Remove the volatile organics (THF/MeOH) under reduced pressure. Dilute the remaining aqueous layer with 20 mL of DI water and extract once with 20 mL of Diethyl Ether to remove any non-polar organic impurities (discard the ether layer).

-

Isoelectric Precipitation (Critical Step): Cool the aqueous layer in an ice bath. While stirring vigorously, add 1M HCl dropwise while monitoring with a pH meter.

-

Self-Validation: As the pH reaches ~4.0 (the calculated isoelectric point), the solution will rapidly turn turbid, and a fine off-white precipitate will crash out.

-

-

Isolation: Filter the precipitate through a sintered glass funnel. Wash the filter cake with ice-cold water (2 × 10 mL) to remove inorganic salts, followed by cold acetone (5 mL) to facilitate drying.

-

Final Drying: Dry the solid under high vacuum at 50 °C for 12 hours to yield the pure this compound. LC-MS target:

206[M+H]⁺.

Mechanistic Pathway

Fig 2. Catalytic cycle of the Suzuki-Miyaura cross-coupling highlighting key intermediate states.

References

-

Title: The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Source: Molecules (MDPI). URL:[Link]

-

Title: A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Source: Angewandte Chemie International Edition (PubMed Central, NIH). URL:[Link]

Sources

analytical methods for the quantification of 4-(Pyridin-3-yl)thiophene-2-carboxylic acid in biological samples

Application Note: High-Sensitivity Bioanalytical Quantification of 4-(Pyridin-3-yl)thiophene-2-carboxylic Acid (PTCA) in Biological Matrices

Executive Summary & Chemical Logic

This guide details the method development and validation strategy for the quantification of PTCA in plasma and tissue homogenates. PTCA is a critical pharmacophore often found as a metabolite or synthetic intermediate in the development of Rho-associated kinase (ROCK) inhibitors and Smoothened (Smo) receptor antagonists.

The Analytical Challenge: PTCA presents a classic "Zwitterionic Conundrum" in bioanalysis.

-

Basic Moiety: The pyridine nitrogen (approximate pKa ~5.3).

-

Acidic Moiety: The thiophene-carboxylic acid (approximate pKa ~3.5).

At physiological pH (7.4), the molecule exists largely in a charged state (carboxylate anion and/or pyridinium cation), making it highly polar and difficult to retain on standard C18 columns. Furthermore, its amphoteric nature complicates Liquid-Liquid Extraction (LLE).

The Solution: This protocol utilizes Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) paired with Polar-Embedded Reversed-Phase Chromatography . This combination exploits the specific pKa properties to ensure 99% recovery and matrix elimination.

Method Development Strategy

Physicochemical Profiling

Before attempting extraction, we must map the ionization state to pH.

| pH Environment | Pyridine State | Carboxylic Acid State | Net Charge | Solubility |

| Acidic (pH < 2) | Protonated ( | Protonated (Neutral) | +1 | High (Water) |

| Weak Acid (pH 4) | Protonated ( | Deprotonated ( | 0 (Zwitterion) | Low (Precipitation risk) |

| Basic (pH > 8) | Neutral | Deprotonated ( | -1 | High (Water) |

Implication for Extraction: We cannot use simple LLE with hexane/ether because the molecule is never fully neutral/lipophilic enough. We must use Ion Exchange .

Internal Standard Selection

-

Gold Standard: Stable isotope-labeled PTCA (

-PTCA or -

Alternative: If isotopologs are unavailable, use 5-(pyridin-3-yl)thiophene-2-carboxylic acid (structural isomer) or Niflumic acid (similar polarity/ionization profile).

Sample Preparation Protocols

Two protocols are provided: Protocol A (High Sensitivity/Cleanliness) and Protocol B (High Throughput/Screening).

Protocol A: Mixed-Mode Cation Exchange (MCX) SPE

Recommended for clinical samples, PK studies, and low LOQ requirements (< 1 ng/mL).

Mechanism: At pH 2, PTCA is cationic (+1). It binds to the sulfonate groups of the MCX sorbent. Neutral interferences are washed away. Elution occurs at high pH (neutralizing the pyridine) in organic solvent.

-

Pre-treatment: Aliquot

plasma. Add -

Acidification: Add

of 4% Phosphoric Acid ( -

Conditioning: Condition MCX SPE plate (30 mg/well) with

Methanol followed by -

Loading: Load the acidified sample at low vacuum (

). -

Wash 1 (Aqueous): Wash with

2% Formic Acid in Water. (Removes proteins/salts). -

Wash 2 (Organic): Wash with

Methanol. (Removes neutral lipids/phospholipids; Analyte remains bound via ionic interaction). -

Elution: Elute with

of 5% Ammonium Hydroxide in Methanol . -

Reconstitution: Evaporate to dryness under

at

Protocol B: Protein Precipitation (PPT)

Recommended for discovery phase, high concentrations (> 50 ng/mL).

-

Aliquot

plasma. -

Add

Acetonitrile (containing IS). -

Vortex vigorously for 2 minutes.

-

Centrifuge at

for 10 minutes at -

Transfer supernatant. Critical Step: Dilute 1:1 with water before injection to prevent peak fronting on the column.

LC-MS/MS Conditions

Standard C18 columns often fail to retain PTCA due to the "water wash" effect. We utilize a Biphenyl or Polar-Embedded C18 column to engage the pi-pi interactions of the thiophene/pyridine rings.

Chromatography Parameters

-

Column: Kinetex Biphenyl or Waters XSelect HSS T3 (

or -

Mobile Phase A: 0.1% Formic Acid in Water (Maintains pH ~2.7, keeping Pyridine protonated).

-

Flow Rate:

. -

Gradient:

-

0.0 min: 5% B (Hold for 0.5 min to load polar analyte)

-

3.0 min: 95% B

-

4.0 min: 95% B

-

4.1 min: 5% B

-

5.5 min: Stop

-

Mass Spectrometry (MRM) Parameters

Operate in Positive Electrospray Ionization (ESI+) mode. Although PTCA has an acidic group, the pyridine nitrogen protonates readily and offers better sensitivity than negative mode.

-

Source: ESI Positive

-

Spray Voltage: 3500 V

-

Precursor Ion:

-

Product Ions (Fragmentations):

-

Quantifier:

(Loss of -

Qualifier:

(Pyridine ring fragmentation).

-

Workflow Logic & Visualization

The following diagrams illustrate the decision-making process for extraction and the analytical workflow.

Figure 1: Extraction Logic for Amphoteric PTCA

Caption: Mixed-Mode Cation Exchange logic exploiting the zwitterionic nature of PTCA for high selectivity.

Figure 2: LC-MS/MS Analytical Workflow

Caption: Instrumental path highlighting the specific transitions used for PTCA detection.

Validation & Quality Control

To ensure scientific integrity, the method must be validated according to FDA Bioanalytical Method Validation Guidance (2018) or ICH M10 .

Matrix Effects & Phospholipids

Because PTCA elutes early on C18 columns (due to polarity), it is prone to suppression by unretained phospholipids.

-

Test: Monitor phospholipids using transition

(phosphatidylcholine). -

Mitigation: The MCX protocol (Protocol A) specifically removes phospholipids during the 100% Methanol wash step (Step 6), as lipids do not possess a positive charge to bind to the sorbent.

Linearity & Range

-

Typical Range:

to -

Weighting:

linear regression is required due to the wide dynamic range.

Stability Considerations

-

Stock Solution: PTCA is stable in methanol at

. -

Benchtop: The carboxylic acid moiety makes the molecule stable against oxidative degradation, but light protection is recommended due to the thiophene ring (potential for photodegradation).

References

-

U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

-

European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]

-

Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. (Demonstrates the efficacy of Mixed-Mode SPE for zwitterions). Retrieved from [Link]

Sources

use of 4-(Pyridin-3-yl)thiophene-2-carboxylic acid in the synthesis of anti-inflammatory drugs

Application Note: High-Efficiency Synthesis of 4-(Pyridin-3-yl)thiophene-2-carboxylic Acid Subtitle: A Strategic Scaffold for Next-Generation p38 MAPK and JNK Anti-Inflammatory Kinase Inhibitors

Abstract

This application note details a robust, scalable protocol for the synthesis of This compound , a critical intermediate in the development of heteroaryl-carboxamide kinase inhibitors. Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes, derivatives of this scaffold are designed to inhibit mitogen-activated protein kinases (MAPKs), specifically p38α and JNK , which regulate cytokine production (TNF-α, IL-1β, IL-6). This guide provides a validated Suzuki-Miyaura cross-coupling workflow, purification strategies for the zwitterionic product, and downstream amidation protocols for library generation.

Introduction: The Chemo-Structural Rationale

In modern medicinal chemistry, the pyridinyl-thiophene motif acts as a "privileged structure" for kinase inhibition.

-

The Pyridine Ring: Functions as a hydrogen bond acceptor, interacting with the hinge region of the kinase ATP-binding pocket (typically Met109 in p38α).

-

The Thiophene Core: Provides a rigid scaffold that orients substituents to occupy the hydrophobic pockets (Gatekeeper region).

-

The Carboxylic Acid: Serves as the synthetic handle for diversifiable amide coupling, allowing optimization of ADME properties and selectivity.

Target Mechanism: Inhibition of the p38 MAPK pathway prevents the phosphorylation of downstream transcription factors, thereby blocking the translation of pro-inflammatory cytokines. This mechanism is pivotal for treating rheumatoid arthritis, Crohn’s disease, and COPD.

Experimental Protocol: Synthesis of the Scaffold

Reaction Overview

Transformation: Suzuki-Miyaura Cross-Coupling Starting Materials: 4-Bromothiophene-2-carboxylic acid + 3-Pyridylboronic acid Catalyst System: Pd(dppf)Cl₂ · DCM / Na₂CO₃ Yield Target: >85%

Step-by-Step Methodology

Reagents & Equipment:

-

Reactant A: 4-Bromothiophene-2-carboxylic acid (1.0 equiv, 20 mmol, 4.14 g)

-

Reactant B: 3-Pyridylboronic acid (1.2 equiv, 24 mmol, 2.95 g)

-

Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), complex with dichloromethane (3 mol%, 0.6 mmol, 490 mg)

-

Base: Sodium Carbonate (Na₂CO₃) (3.0 equiv, 60 mmol, 6.36 g) dissolved in 30 mL water.

-

Solvent: 1,4-Dioxane (degassed, 90 mL).

-

Apparatus: 250 mL three-neck round-bottom flask, reflux condenser, N₂ inlet.

Procedure:

-

Inert Setup: Flame-dry the glassware and cool under a stream of nitrogen.

-

Solvent Degassing: Sparge the 1,4-dioxane with nitrogen for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling and catalyst deactivation).

-

Loading: Charge the flask with Reactant A, Reactant B, and the Pd catalyst.

-

Addition: Add the degassed dioxane, followed by the aqueous Na₂CO₃ solution.

-

Reaction: Heat the biphasic mixture to 90°C with vigorous stirring (800 rpm) for 4–6 hours.

-

Process Check: Monitor by HPLC or TLC (Mobile phase: 10% MeOH in DCM). The starting bromide should be consumed.

-

-

Workup (The "Zwitterion" Challenge):

-

Cool the mixture to room temperature.

-

Filter through a Celite pad to remove palladium black; wash the pad with water (20 mL).

-

Key Step: The product is currently a water-soluble carboxylate salt. Wash the aqueous filtrate with Ethyl Acetate (2 x 50 mL) to remove non-polar impurities (e.g., de-boronated pyridine byproducts).

-

Precipitation: Carefully acidify the aqueous layer to pH 3.5–4.0 using 2N HCl. The product, this compound, will precipitate as an off-white solid.

-

Note: Do not acidify below pH 2, or the pyridine nitrogen will protonate, resolubilizing the compound as a hydrochloride salt.

-

-

Isolation: Filter the solid, wash with cold water (2 x 20 mL) and diethyl ether (2 x 20 mL). Dry under vacuum at 50°C for 12 hours.

Analytical Validation & Quality Control

Table 1: Specification Data for this compound

| Parameter | Specification | Method |

| Appearance | Off-white to pale yellow powder | Visual |

| Purity | >98.0% | HPLC (C18, ACN/H₂O + 0.1% TFA) |

| ¹H NMR (DMSO-d₆) | δ 13.1 (br s, 1H), 8.91 (s, 1H), 8.55 (d, 1H), 8.18 (s, 1H), 8.05 (d, 1H), 7.98 (s, 1H), 7.45 (dd, 1H) | 400 MHz Spectroscopy |

| Mass Spec (ESI) | [M+H]⁺ = 206.02 m/z | LC-MS |

| Solubility | Soluble in DMSO, DMF; Sparingly soluble in MeOH | Solubility Test |

Downstream Application: Synthesis of Bioactive Amides

To generate a functional p38 inhibitor, the carboxylic acid is typically coupled with an aniline.

Protocol: Amide Coupling (Library Scale)

-

Activation: Dissolve the synthesized acid (1.0 equiv) in DMF. Add HATU (1.2 equiv) and DIPEA (2.0 equiv). Stir for 10 mins.

-

Coupling: Add the amine (e.g., 2,6-difluoroaniline) (1.1 equiv).

-

Completion: Stir at RT for 2 hours.

-

Purification: Dilute with water. If solid forms, filter.[1] If oil forms, extract with EtOAc.

-

Result: This yields the N-(2,6-difluorophenyl)-4-(pyridin-3-yl)thiophene-2-carboxamide, a potent anti-inflammatory scaffold.

Mechanistic Visualization

Figure 1: Synthetic workflow from raw materials to bioactive kinase inhibitor.

References

-

Suzuki-Miyaura Coupling Optimization

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

-

Thiophene Scaffolds in Inflammation

-

Gouda, M. A., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules, 26(15), 4568. Link

-

-

p38 MAPK Inhibitor Design

-

Pargellis, C., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural Biology, 9, 268–272. Link

-

-

Synthetic Protocol Validation

-

Bagley, M. C., et al. (2002). Rapid synthesis of 4-arylthiophene-2-carboxylates by microwave-assisted Suzuki cross-coupling reactions. Tetrahedron Letters, 43(46), 8331-8334. Link

-

Sources

Troubleshooting & Optimization

improving the yield and purity of 4-(Pyridin-3-yl)thiophene-2-carboxylic acid synthesis

Ticket ID: #PY-TH-042 Subject: Optimization of Yield and Purity for Heteroaryl-Heteroaryl Coupling Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Mission Statement

You are encountering challenges with the synthesis of 4-(Pyridin-3-yl)thiophene-2-carboxylic acid . This is a classic "deceptively simple" molecule. The presence of a basic pyridine nitrogen, a thiophene sulfur, and an acidic carboxylate creates a perfect storm for catalyst poisoning and difficult purification (zwitterionic behavior).

This guide deviates from standard textbook recipes. It addresses the specific failure modes of heteroaryl-heteroaryl Suzuki couplings and provides a robust, self-validating workflow.

Part 1: The Optimized Synthetic Workflow

User Question: I am attempting a direct Suzuki coupling on the free acid, but yields are inconsistent (<30%). What is the recommended route?

Specialist Response: Direct coupling on the free carboxylic acid is the primary cause of your low yields. The carboxylate anion can act as a ligand, interfering with the transmetalation step, while the free acid proton can facilitate protodeboronation of the pyridyl boronic acid.

The Gold Standard Protocol: You must utilize a Protection-Coupling-Deprotection strategy.

-

Esterification: Convert 4-bromothiophene-2-carboxylic acid to its methyl or ethyl ester.

-

Suzuki-Miyaura Coupling: Couple the ester with 3-pyridylboronic acid (or pinacol ester).[1]

-

Saponification: Hydrolyze the ester to release the target acid.

-

Isoelectric Precipitation: Isolate the zwitterion by precise pH adjustment.

Visual Workflow (Process Logic)

Caption: Optimized 3-stage workflow prioritizing catalyst protection and purity control.

Part 2: Troubleshooting the Coupling (Yield Optimization)

User Question: The reaction turns black immediately, and conversion stalls at 50%. Is the catalyst dying?

Specialist Response: Yes. This is classic heteroaryl catalyst poisoning . The pyridine nitrogen and thiophene sulfur are competing with your phosphine ligands to coordinate with the Palladium (Pd). Once the pyridine binds to the Pd(II) species, it shuts down the catalytic cycle.[2]

Critical Protocol Adjustments

| Parameter | Standard Condition (Avoid) | Optimized Condition (Use This) | Mechanistic Rationale |

| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | XPhos Pd G3 or SPhos Pd G3 | Bulky biaryl phosphines (Buchwald ligands) create a "steric wall" that prevents the pyridine nitrogen from binding to the Pd center [1]. |

| Base | Na₂CO₃ (Aqueous) | K₃PO₄ (3.0 eq) | Phosphate is more effective for heteroaryl couplings. It facilitates transmetalation without being basic enough to trigger rapid protodeboronation of the pyridyl boronic acid [2]. |

| Solvent | DMF or pure Toluene | 1,4-Dioxane / Water (4:1) | Water is strictly required to dissolve the inorganic base and activate the boronic acid. Dioxane ensures solubility of the organic ester. |

| Boron Source | Boronic Acid | Pinacol Ester | 3-Pyridylboronic acid is unstable. The pinacol ester releases the active species slowly, reducing homocoupling and deboronation [3]. |

Self-Validating Check: If your reaction mixture remains a clear orange/red for the first hour, the catalyst is active. If it turns to "palladium black" precipitates within 10 minutes, your ligand is insufficient to protect the metal.

Part 3: Purification & Isolation (Purity Optimization)

User Question: I cannot isolate the product. It is soluble in water at low pH and high pH. How do I get it out?

Specialist Response: You are dealing with a zwitterion .[3]

-

pH < 3: The pyridine is protonated (

). The molecule is cationic and water-soluble. -

pH > 6: The carboxylic acid is deprotonated (

). The molecule is anionic and water-soluble. -

Isoelectric Point (pI): You must hit the specific pH where the net charge is zero to force precipitation.

The "Isoelectric Trap" Protocol

-

Post-Hydrolysis: After saponification with LiOH, your solution is basic (pH ~12). The product is soluble.[4]

-

Pd Removal (Crucial): Before acidification, pass the basic solution through a Thiol-functionalized silica cartridge or treat with activated carbon (e.g., Darco KB). Pd contaminants often chelate to the pyridine-acid motif and prevent crystallization [4].

-

Acidification Titration:

-

Cool solution to 0°C.

-

Add 1M HCl dropwise with vigorous stirring.

-

Target pH: 4.5 - 5.0 .

-

Note: Use a calibrated pH meter, not paper. The window for precipitation is narrow.

-

-

Maturation: Allow the slurry to stir for 30 minutes at 0°C. Filter and wash with cold water (pH 5) and then diethyl ether (to remove organic impurities).

Troubleshooting Logic Tree

Caption: Logic tree for isolating zwitterionic heteroaryl acids.

Part 4: Analytical Validation

User Question: The NMR looks clean, but the elemental analysis is off. Why?

Specialist Response: Heteroaryl carboxylic acids are notorious for trapping inorganic salts and water in their crystal lattice.

-

1H NMR (DMSO-d6): Look for the broad carboxylic acid proton >11 ppm. If missing, you may have the salt form.

-

Ash Test: If elemental analysis shows low Carbon %, you likely have trapped LiCl or NaCl.

-

Remedy: Reslurry the solid in hot water (pH 4.5) and filter again.[4]

-

-

Pd Residue: Use ICP-MS. If Pd > 100 ppm, redissolve in dilute base, treat with SiliaMetS® Thiol resin, and re-precipitate [5].

References

-

Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.

-

BenchChem Technical Support. (2025). Optimizing Suzuki Coupling Yield with Nitrogen-Containing Heterocycles. BenchChem Application Notes.[5]

-

Li, W., et al. (2005).[1] Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester.[1] Organic Syntheses, 81,[1] 89.

-

Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients. Advanced Synthesis & Catalysis.[6]

-

Biotage. (2023).[7] How to Remove Palladium in three easy steps. Biotage White Papers.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

optimization of reaction conditions for the synthesis of 4-(Pyridin-3-yl)thiophene-2-carboxylic acid

Technical Support Center: Synthesis of 4-(Pyridin-3-yl)thiophene-2-carboxylic Acid Ticket ID: #OPT-PYR-THIO-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Synthetic Strategy

You are encountering challenges in synthesizing This compound . This is a deceptively simple bi-heteroaryl scaffold. The presence of a basic pyridine nitrogen, an acidic carboxylate, and a sulfur-containing heterocycle creates a "perfect storm" for catalyst poisoning and purification difficulties.

The Golden Rule: Do not attempt to couple 2,4-dibromothiophene with a pyridine boronic acid unless absolutely necessary. The 2-position of thiophene is significantly more reactive (electronic and steric factors) than the 4-position. You will struggle to obtain the 4-substituted product exclusively.

Recommended Route: Use Methyl 4-bromothiophene-2-carboxylate as your electrophile and 3-Pyridinylboronic acid (or its pinacol ester) as your nucleophile. This locks the regiochemistry and protects the acid during the coupling.

Tier 1 Support: Reaction Optimization (The Coupling)

User Question: "My Suzuki reaction stalls at ~40-50% conversion. Adding more catalyst doesn't help. Why?"

Technical Diagnosis: You are experiencing Heterocycle-Induced Catalyst Poisoning . The pyridine nitrogen is a competent ligand for Palladium (Pd). It competes with your phosphine ligands, forming an inactive Pd(II)-Pyridine complex that precipitates or becomes dormant, halting the catalytic cycle.

Troubleshooting Protocol:

| Variable | Recommendation | Scientific Rationale |

| Ligand | XPhos or SPhos (Buchwald Ligands) | These electron-rich, bulky biaryl phosphines sterically crowd the Pd center, preventing the pyridine nitrogen from coordinating while facilitating oxidative addition. |

| Catalyst | Pd(dppf)Cl₂·DCM | If Buchwald precatalysts are unavailable, the bidentate nature of dppf resists displacement by pyridine better than monodentate PPh₃. |

| Base | K₃PO₄ (3.0 equiv) | Carbonate bases (Na₂CO₃) can be too weak for efficient transmetalation in hindered systems. Phosphate provides a better balance of basicity and buffering. |

| Solvent | 1,4-Dioxane/Water (4:1) | High boiling point allows for thermal activation (100°C) without pressure vessels. Water is strictly required for the boronate activation step. |

Visualization: The Poisoning Mechanism

Figure 1: Mechanism of catalyst deactivation by pyridine substrates. Bulky ligands are required to favor the catalytic cycle over the formation of the inactive pyridine-complex.

Tier 2 Support: Stability & Side Reactions

User Question: "I see the product, but also a lot of dehalogenated starting material and homocoupling. How do I fix this?"

Technical Diagnosis:

-

Protodeboronation: Thiophene and pyridine boronic acids are prone to hydrolytic C-B bond cleavage, especially at high pH and temperature.

-

Hydrolysis: If you are using the methyl ester, the basic conditions of the Suzuki coupling may partially hydrolyze the ester to the acid during the reaction, creating a zwitterion that kills the coupling efficiency.

Corrective Actions:

-

Switch to Pinacol Ester: 3-Pyridinylboronic acid pinacol ester is significantly more stable towards protodeboronation than the free acid.

-

Stoichiometry: Use 1.5 equivalents of the boron species to account for degradation.

-

Two-Step One-Pot: Do not attempt to hydrolyze the ester during the coupling. Complete the coupling, then add LiOH (aq) to the same pot to saponify the ester.

Tier 3 Support: Isolation (The Zwitterion Challenge)

User Question: "I cannot extract the final acid into ethyl acetate. It stays in the aqueous layer, but I can't boil off the water because of salts."

Technical Diagnosis: The product, This compound , is an amphoteric zwitterion.

-

pH < 3: Cationic (Pyridine-H⁺ / COOH) → Water Soluble.

-

pH > 8: Anionic (Pyridine / COO⁻) → Water Soluble.

-

pH ~ 4.5: Neutral Zwitterion (Pyridine-H⁺ / COO⁻) → Least Soluble (Precipitates).

The "Isoelectric Crash" Protocol: You must isolate via precipitation at the Isoelectric Point (pI), not by liquid-liquid extraction.

Visualization: Workup Workflow

Figure 2: Purification strategy relying on isoelectric precipitation rather than solvent extraction.

Standard Operating Procedure (SOP)

Target: Synthesis of this compound (via ester intermediate).

Reagents:

-

Methyl 4-bromothiophene-2-carboxylate (1.0 equiv)

-

3-Pyridinylboronic acid pinacol ester (1.5 equiv)

-

Pd(dppf)Cl₂[1][2]·DCM (0.05 equiv) or XPhos Pd G2 (0.02 equiv)

-

K₃PO₄ (3.0 equiv)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step:

-

Degassing: Charge solid reagents into the flask. Add solvents.[1][3][4][5] Sparge with Nitrogen/Argon for 15 minutes. Oxygen is the enemy of this reaction.

-

Coupling: Heat to 90°C for 4–12 hours. Monitor by HPLC/LCMS.

-

Checkpoint: Ensure the starting bromide is consumed. The intermediate ester should be the major peak.

-

-

Saponification: Once coupling is complete, cool to 50°C. Add LiOH (4.0 equiv, dissolved in minimal water). Stir at 50°C for 2 hours.

-

Checkpoint: LCMS should show mass shift (M-14) corresponding to ester hydrolysis.

-

-

Workup:

-

Dilute with water.[6][7] Filter through Celite to remove Palladium black.

-

Wash the alkaline aqueous filtrate with Dichloromethane (DCM) to remove boronic ester residues and ligands. Discard the organic layer.

-

The Critical Step: Place the aqueous layer (containing the product as a carboxylate salt) in a beaker. Slowly add 1N HCl while monitoring with a pH meter.

-

As pH approaches 4.5 , a solid will precipitate. Stir at 0°C for 30 minutes.

-

Filter the solid.[4] Wash with cold water and diethyl ether. Dry under vacuum.[4]

-

References

-

Suzuki Coupling with Pyridines: Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. Link

-

Thiophene Regioselectivity: Sperotto, E., et al. (2011). Ligand-Free Palladium-Catalyzed Direct Arylation of Thiophenes. Tetrahedron, 67(33), 5966-5974. (Demonstrates reactivity difference between C2 and C4). Link

-

Protodeboronation Mechanisms: Cox, P. A., et al. (2010). Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society, 132(31), 10891–10902. Link

-

Zwitterion Purification Strategies: Li, J. J. (2014). Name Reactions for Homologations-I. Wiley. (See section on pyridine carboxylic acid isolation techniques). Link

Sources

Technical Support Center: Solubility Optimization for 4-(Pyridin-3-yl)thiophene-2-carboxylic acid

Topic: Addressing solubility issues of 4-(Pyridin-3-yl)thiophene-2-carboxylic acid for biological assays. Audience: Researchers, scientists, and drug development professionals.[1][2] Persona: Senior Application Scientist.

Introduction: Understanding the Chemotype

Welcome to the technical support hub. You are likely here because This compound is precipitating in your assay buffer or failing to dissolve completely in your master stock.

To solve this, we must look beyond the vial. This molecule is a heteroaromatic ampholyte . It contains a basic pyridine nitrogen (pKa ~5.2) and an acidic thiophene-carboxylic acid (pKa ~3.5). This creates a unique solubility profile heavily dependent on the pH of your environment and the hydration state of your solvent.

At physiological pH (7.4), this molecule exists primarily as an anion (carboxylate deprotonated, pyridine neutral). However, if your DMSO is "wet" or your assay buffer drifts acidic, you risk forming the neutral species or zwitterion, both of which have high lattice energy and poor solubility.

Module 1: Master Stock Preparation

The Foundation of Reproducibility

Most solubility failures occur before the compound ever touches the cells. The hygroscopic nature of DMSO is the silent killer of heteroaromatic carboxylic acids.

Troubleshooting Guide: Dissolving the Solid

Q: The solid powder won't dissolve in DMSO at 10 mM. It looks cloudy. What is happening? A: You are likely fighting the crystal lattice energy.

-

Check DMSO Quality: Use Anhydrous DMSO (stored over molecular sieves). Standard DMSO absorbs water from the air; even 1% water content can drastically reduce the solubility of this compound.

-

Disrupt the Lattice: Sonicate the vial in a water bath at 37°C for 10–15 minutes. Visual clarity is not enough; look for "schlieren" lines (swirls) which indicate incomplete solvation.

-

Vortexing: Vortex immediately after sonication.

Q: Can I store the stock at -20°C? A: Yes, but with a caveat. Upon freezing, DMSO crystallizes. If moisture enters the vial, water will exclude the compound from the DMSO crystal lattice, forcing it to precipitate into a "pellet" at the bottom.

-

Protocol: Aliquot immediately into single-use vials. Do not freeze-thaw the master stock more than once.[2]

Module 2: Dilution Strategies & Precipitation

Preventing "Shock" Precipitation

When you pipette a hydrophobic compound from 100% DMSO into aqueous media, you create a momentary zone of supersaturation. This is where "crashing out" happens.

The "Intermediate Step" Protocol

Do not add the 10 mM DMSO stock directly to the cell culture media if you observe precipitation. Use this intermediate dilution method:

-

Prepare 1000x Stock: Start with your 10 mM DMSO stock.

-

Intermediate Dilution (100x): Dilute the stock 1:10 into pure ethanol or PEG-400 . This reduces the hydrophobicity gap.

-

Final Dilution (1x): Pipette the intermediate solution into the assay buffer while vortexing the buffer.

Visualization: The Solubility Decision Tree

The following diagram outlines the logical flow for troubleshooting precipitation events.

Caption: Logical workflow for diagnosing and resolving solubility failures during stock preparation and assay dilution.

Module 3: pH and Buffer Compatibility

The Science of Ionization

The carboxylic acid on the thiophene ring is your lever for solubility. You must ensure it remains ionized (deprotonated).

Q: Why does the compound precipitate in my tumor microenvironment assay (pH 6.5)? A:

-

Mechanism: The pKa of the thiophene-2-carboxylic acid is approximately 3.[3]5. However, the pyridine ring (pKa ~5.2) becomes protonated as pH drops.

-

The Danger Zone: Between pH 3.5 and 5.5, you risk forming the zwitterion (Pyridine-H+ / Carboxylate-). Zwitterions have net-zero charge and often the lowest solubility.

-

Solution: If testing acidic conditions, you must lower the concentration. The thermodynamic solubility limit decreases by orders of magnitude as you approach the isoelectric point.

Data Table: Solubility Risk Factors

| Parameter | High Risk Condition | Low Risk Condition | Scientific Rationale |

| Solvent | "Wet" DMSO (stored loose) | Anhydrous DMSO | Water increases polarity, ejecting hydrophobic molecules. |

| Buffer pH | pH < 5.5 | pH > 7.0 | Acidic pH protonates the carboxylate, removing the solubilizing charge. |

| Media Salts | High Ca²⁺ / Mg²⁺ (e.g., HBSS) | PBS (Ca/Mg free) | Divalent cations can chelate the carboxylate, forming insoluble salts. |

| Temperature | 4°C (Cold Media) | 37°C (Pre-warmed) | Solubility is endothermic; cold shock causes precipitation. |

Module 4: Advanced Formulation (In Vivo / High Concentration)

When DMSO is not enough

If you require concentrations >50 µM or are moving to animal studies, simple DMSO dilution will fail.

Protocol: In Situ Salt Formation Convert the free acid into a sodium salt to drastically improve aqueous solubility.

-

Calculate the molar amount of your compound.

-

Add 1.05 equivalents of NaOH (from a 1M stock) to your aqueous vehicle before adding the compound.

-

Add the compound (predissolved in a small volume of DMSO/Ethanol) to this basic solution.

-

The formation of Sodium 4-(pyridin-3-yl)thiophene-2-carboxylate will occur, which is far more water-soluble than the parent acid.

Module 5: Self-Validating Protocol (Kinetic Solubility)

Do not assume solubility based on visual inspection. Run this validation before your main screen.

Method: Nephelometry / Absorbance Scatter

-

Prepare Plate: Add 198 µL of your specific Assay Media to a clear 96-well plate.

-

Spike: Add 2 µL of your compound stock (at 100x final concentration).

-

Read: Measure Absorbance at 620 nm (or 540 nm) immediately (T=0) and after 4 hours (T=4h).

-

Analysis:

-

OD < 0.005: Soluble.

-

OD > 0.01: Precipitate formation (aggregates scattering light).

-

Note: Ensure the compound itself does not absorb at 620 nm (it shouldn't, as it is yellow/white, absorbing mostly in UV/Blue).

-

Visualization: Kinetic Solubility Workflow

Caption: Kinetic solubility assay workflow using optical density (OD) to detect micro-precipitation.

References

-

National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Compound Solubility Guidelines. NCBI Bookshelf. Available at: [Link]

-

Environmental Protection Agency (EPA). Product Properties Test Guidelines OPPTS 830.7840 Water Solubility.[4] Available at: [Link]

-

Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.[5] (Contextual grounding for DMSO precipitation issues).

-

PubChem. 2-Thiophenecarboxylic acid Compound Summary. National Library of Medicine. Available at: [Link][6]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2-Thiophenecarboxylic acid CAS#: 527-72-0 [m.chemicalbook.com]

- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 5. researchgate.net [researchgate.net]

- 6. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]

preventing side reactions during the synthesis of substituted thiophenes

Technical Support Center: Thiophene Synthesis & Functionalization Current Status: Online Operator: Senior Application Scientist (ID: SAS-882) Ticket Subject: Preventing Side Reactions in Substituted Thiophene Synthesis

Mission Statement

Welcome to the Thiophene Technical Support Hub. You are likely here because your thiophene synthesis yielded a "black tar" polymer, your cross-coupling catalyst died immediately, or your halogenation resulted in an inseparable mixture of isomers.

Thiophenes are electron-rich, sulfur-containing heterocycles that present unique challenges:

-

High Nucleophilicity: Leading to uncontrolled oligomerization.

-

Catalyst Poisoning: Sulfur lone pairs bind irreversibly to soft transition metals (Pd, Pt).

-

Acid Sensitivity: Leading to ring-opening or polymerization.

This guide provides modular troubleshooting protocols to isolate and eliminate these failure modes.

Module 1: De Novo Cyclization (The Gewald Reaction)

The Problem: You are attempting a 3-component Gewald reaction (Ketone + Activated Nitrile + Sulfur), but the result is a complex mixture of aldol condensation byproducts and unreacted sulfur.

Root Cause Analysis: The Gewald reaction proceeds via two distinct steps: a Knoevenagel condensation followed by sulfur uptake and cyclization.[1]

-

Failure Mode A (Aldol Competition): If the ketone self-condenses (Aldol) faster than it reacts with the nitrile (Knoevenagel), yield plummets.

-

Failure Mode B (Reversibility): The Knoevenagel step is reversible. If sulfur addition is too slow, the intermediate hydrolyzes back to starting materials.

Troubleshooting Protocol: The "Two-Pot" Modification Do not mix all reagents at once if you observe side reactions. Use this self-validating protocol:

-

Step 1 (Validation): Mix Ketone (1.0 eq), Nitrile (1.0 eq), and Base (Morpholine, 1.0 eq) in Ethanol. Stir at RT for 1-2 hours.[2]

-

Checkpoint: Run TLC/LCMS.[1] Do not proceed until you see the Knoevenagel intermediate (typically an

-unsaturated nitrile).

-

-

Step 2 (Sulfurization): Only after Step 1 is complete, add elemental Sulfur (1.0 eq).

-

Step 3 (Cyclization): Heat to 50-60°C.

Visual Logic: Gewald Troubleshooting Tree

Caption: Decision tree for isolating failure points in Gewald cyclization. Focus is on separating the condensation step from the cyclization step.

Module 2: Paal-Knorr Synthesis (1,4-Diketones)

The Problem: You intend to make a thiophene, but you isolate a Furan derivative instead.

Root Cause Analysis: The Paal-Knorr mechanism involves a competition between dehydration (forming Furan) and sulfurization (forming Thiophene). If the dehydrating power of your reagent is stronger than its sulfurizing power, Furan wins.

Data Comparison: Sulfur Source Selection

| Reagent | Reactivity Profile | Risk of Furan? | Recommended Use |

| P₄S₁₀ (Phosphorus Pentasulfide) | Aggressive dehydrator. High heat required. | High | Only for simple, unhindered substrates. |

| Lawesson's Reagent | Soluble in organic solvents (Toluene/THF). "Softer" reactivity. | Low | Complex substrates; acid-sensitive groups.[3] |

| H₂S / HCl | Classical method. | Medium | Requires handling toxic gas; harsh acidic conditions. |

Protocol Tip: When using Lawesson's reagent, if Furan formation persists, lower the temperature and increase reaction time. High heat favors the thermodynamic Furan product in some sterically hindered systems.

Module 3: Cross-Coupling (The "Sulfur Poisoning" Effect)

The Problem: Suzuki-Miyaura coupling on a thiophene halide stops at <20% conversion. Adding more catalyst doesn't help.

Root Cause Analysis: Thiophene sulfur atoms are "soft" Lewis bases. Palladium(II) is a "soft" Lewis acid. The thiophene sulfur binds to the Pd center, displacing the phosphine ligands and creating an inactive complex (Catalyst Poisoning).

The Solution: Steric Bulk You must use ligands that are bulky enough to physically prevent the sulfur atom of the thiophene ring from coordinating to the Palladium, while still allowing the oxidative addition of the C-Br bond.

Recommended Ligand Systems (The "Thiophene Survival Kit"):

-

SPhos / XPhos: The biaryl backbone provides immense steric bulk, shielding the Pd center from sulfur coordination.

-

Pd(dtbpf)Cl₂: A ferrocene-based bis-phosphine that is exceptionally robust for heteroaryl couplings.

-

P(t-Bu)₃: High electron density facilitates oxidative addition, while the t-Butyl groups provide the necessary bulk.

Visual Logic: Catalyst Poisoning vs. Protection

Caption: Mechanism of catalyst poisoning. Standard ligands allow sulfur coordination (Red path), while bulky ligands like SPhos sterically enforce the catalytic cycle (Green path).

Module 4: Regioselective Halogenation

The Problem: You want 2-bromothiophene, but you get a mixture of 2-bromo (60%) and 2,5-dibromo (40%).

Root Cause Analysis: The thiophene ring is highly activated. Once the first bromine is added, the ring is slightly deactivated but still reactive enough to undergo a second bromination if local concentration of NBS is high.

Protocol: High-Precision Monobromination

-

Reagents: N-Bromosuccinimide (NBS), DMF (Solvent). Avoid MeCN or THF if selectivity is key.

-

Temperature: -20°C to 0°C.

-

The "Slow-Drip" Technique:

-

Dissolve Thiophene substrate in DMF. Cool to -20°C.

-

Dissolve NBS (0.95 eq—never excess) in DMF.

-

Add the NBS solution dropwise over 1 hour.

-

Critical Step: Quench immediately with aqueous Sodium Thiosulfate upon completion. Do not let it stir "overnight" to ensure completion; you will get the dibromo impurity.

-

Why DMF? DMF forms a complex with bromine (Vilsmeier-Haack type intermediate), effectively modulating the electrophilicity of the bromonium ion, making it more selective than in THF.

References

-

Gewald Reaction Optimization

-

Sabnis, R. W. (2021). Gewald Reaction: Synthesis, Properties and Applications of Substituted 2-Aminothiophenes. ResearchGate.

-

-

Paal-Knorr Mechanism & Furan Side Reactions

-

Amarnath, V., et al. (1995).[4] Mechanism of the Paal-Knorr Furan Synthesis. Journal of Organic Chemistry / Wikipedia Summary.

-

-

Suzuki Coupling & Catalyst Poisoning

-

Gallo, V., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline. MDPI Molecules.

-

Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Halides. J. Am. Chem. Soc. (Cited via NIH context).

-

-

Regioselective Bromination

-

Wilson, M. G. (2014). Preparation of regioregular poly(3-hexylthiophene) and its precursor monomer, 2,5-dibromo-3-hexylthiophene. Newcastle University Theses.

-

-

General Thiophene Reactivity

Sources

overcoming poor reactivity in the coupling of pyridine and thiophene moieties

Welcome to the technical support center dedicated to overcoming the challenges in the cross-coupling of pyridine and thiophene moieties. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, field-proven insights, and optimized protocols. The inherent electronic disparity between the electron-deficient pyridine and the electron-rich thiophene ring systems, coupled with the Lewis basicity of the pyridine nitrogen, presents a unique set of obstacles in traditional cross-coupling chemistry. This resource aims to demystify these challenges and provide actionable solutions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequently encountered problems during the synthesis of pyridine-thiophene scaffolds. The solutions are presented in a question-and-answer format, focusing on the causality behind each experimental choice.

Q1: My cross-coupling reaction has a very low yield or is not working at all. What are the first things I should check?

This is the most common issue, often stemming from catalyst inhibition or suboptimal reaction conditions. The pyridine nitrogen is a primary suspect.

A1: The functionalization of pyridine is challenging due to its electron-deficient nature and the ability of the nitrogen's lone pair to coordinate with and inhibit metal catalysts.[1][2][3] A systematic evaluation is crucial.

Initial Checks Workflow:

Caption: Troubleshooting workflow for low-yield cross-coupling reactions.

Detailed Troubleshooting Steps:

-

Reagent Integrity:

-

Boronic Acids/Esters (Suzuki Coupling): Pyridyl boronic acids are notoriously unstable.[4] Thiophene boronic acids can also degrade. Consider using more robust alternatives like potassium trifluoroborates or N-methyliminodiacetic acid (MIDA) boronate esters, which are bench-stable crystalline solids.[5][6]

-

Organostannanes (Stille Coupling): Ensure the organotin reagent is pure and free from decomposition products. While often effective, the high toxicity of tin byproducts is a significant drawback.[7]

-

Solvents & Reagents: Ensure all solvents are anhydrous and properly degassed. Oxygen can lead to side reactions like the homocoupling of boronic acids and deactivation of the Pd(0) catalyst.[8]

-

-

Catalyst System - The "2-Pyridyl Problem":

-

The Core Issue: The lone pair on the pyridine nitrogen can coordinate to the palladium center, effectively acting as a catalyst poison and shutting down the catalytic cycle.[1][9] This is a well-documented challenge often called the "2-pyridyl problem".[4]

-

The Solution: Ligand Choice is Critical. The ligand stabilizes the metal center and modulates its reactivity.[1] For coupling pyridine, especially at the 2-position, the use of bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) is essential.

-

Bulky Phosphine Ligands: Buchwald-type ligands (e.g., XPhos, SPhos, RuPhos) or others like P(t-Bu)3 are highly effective.[10][11][12] Their steric bulk creates a "ligand sphere" around the palladium that physically hinders coordination from the pyridine nitrogen, while their electron-donating nature promotes the crucial oxidative addition step.[11][13]

-

N-Heterocyclic Carbene (NHC) Ligands: Ligands like IPr can offer high stability and activity, sometimes enabling reactions at lower temperatures.[10][14]

-

-

Palladium Precatalyst: Using modern, well-defined precatalysts (e.g., XPhos Pd G3) can ensure efficient and reproducible generation of the active Pd(0) species, which is crucial for initiating the catalytic cycle.[4][15] If using Pd(II) sources like Pd(OAc)₂, the ligand itself can act as a reductant to form the active Pd(0) catalyst in situ.[16][17]

-

Q2: My reaction is producing a mixture of isomers. How can I improve the regioselectivity?

A2: Controlling regioselectivity is a major challenge when coupling heterocycles with multiple C-H or C-Halogen bonds.[18] The outcome is often a delicate balance of electronic effects, steric hindrance, and catalyst control.

-

For Halogenated Heterocycles: In dihalopyridines, the halide adjacent to the nitrogen (C2 or C6) is typically more reactive in palladium-catalyzed couplings.[4] However, this intrinsic reactivity can be overridden.

-

Ligand-Controlled Selectivity: It is possible to invert the conventional selectivity by changing the ligand. For example, in the Suzuki coupling of 2,4-dichloropyridine, using a hindered NHC ligand like IPr can favor reaction at the C4-position, while other conditions favor the more conventionally reactive C2-position.[10][14] Similarly, Xantphos has been shown to promote C4-selectivity in some dihalo-N-heteroarenes.[10]

-

"Ligand-Free" Conditions: Remarkably, certain "ligand-free" conditions, such as the Jeffery conditions (using a phase-transfer catalyst like a tetralkylammonium salt), can lead to exceptionally high selectivity for the less conventional C4-position in 2,4-dichloropyridine.[10][14]

-

-

For C-H Activation/Direct Arylation: This method avoids pre-functionalization but presents significant regioselectivity hurdles.[18]

-

Directing Groups: The most reliable way to control regioselectivity is by installing a directing group that chelates to the catalyst and positions it over a specific C-H bond.[19]

-

Inherent Reactivity: In the absence of a directing group, the reaction typically occurs at the most acidic or sterically accessible C-H bond. For thiophene, this is usually the C2-position. Palladium-catalyzed direct arylation has been successfully applied to achieve regioselective C-H activation at both the C2 and C3 positions of the thiophene ring in thienopyridines and related systems.[18]

-

Q3: I'm observing significant homocoupling of my boronic acid (Suzuki) or organostannane (Stille). How can I prevent this?

A3: Homocoupling is a common side reaction, particularly in Suzuki-Miyaura couplings, and is often driven by the presence of oxygen.

-

Improve Inert Atmosphere: This is the most critical factor. Ensure your solvents are rigorously degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes). Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration.[8]

-

Control the Rate of Transmetalation: Sometimes, if the transmetalation step is slow compared to the oxidative coupling of the organometallic reagent, homocoupling can dominate. Ensure your choice of base and solvent is optimal for activating the boronic acid.[20]

-